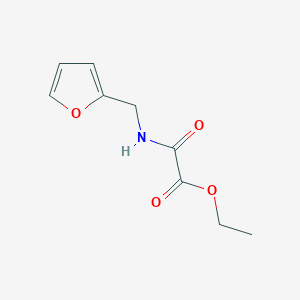

(2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid

Descripción general

Descripción

“(2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid” is a chemical compound with the molecular formula C7H8O6 . It has a molecular weight of 188.13 g/mol . This compound is used for research purposes .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. It’s worth noting that the compound is used for research purposes, which may involve various chemical reactions.Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.13 g/mol . It is recommended to be stored in a dry room at room temperature . The boiling point of this compound is not provided in the search results .Aplicaciones Científicas De Investigación

Conversion of Plant Biomass to Furan Derivatives

(2S,3R)-2-methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid, as a furan derivative, plays a pivotal role in the conversion of plant biomass into valuable chemicals. 5-Hydroxymethylfurfural (HMF) and its derivatives, which include 2,5-furandicarboxylic acid and 2,5-dimethyltetrahydrofuran, are regarded as platform chemicals that can potentially substitute non-renewable hydrocarbon sources in the chemical industry. These furan derivatives are instrumental in producing monomers, polymers, fuels, solvents, pharmaceuticals, pesticides, and other chemicals. The review emphasizes the potential of HMF and its derivatives to serve as a major carbon and hydrogen source in 21st-century chemistry (Chernyshev et al., 2017).

Biotechnology and Biosynthesis

Advances in Microbial Production of Medium-Chain Dicarboxylic Acids

Medium-chain dicarboxylic acids (MDCAs), including this compound, are extensively used in nylon material production and serve as platform chemicals for various industries like chemical, food, textile, pesticide, pharmaceutical, and liquid crystal industries. The review highlights the significance of microbial biosynthesis as an environmentally friendly and sustainable alternative to chemical synthesis. It delves into metabolic engineering and synthetic biology strategies to overcome challenges and enhance the efficient bio-based production of MDCAs (Li et al., 2020).

Material Science and Industrial Applications

Muconic Acid Isomers as Platform Chemicals and Monomers

The review discusses muconic acid (MA), a dicarboxylic acid with conjugated double bonds, highlighting its potential as a versatile monomer for specialty polymer production and a starting material for synthesizing value-added products. The review systematically overviews the production and synthesis routes of MA isomers and their valorization into valuable chemicals such as adipic or terephthalic acids and MA polymers. It emphasizes the combination of efficient biotechnological production of MA with its valorization as a critical aspect in MA chemistry (Khalil et al., 2020).

Safety and Hazards

The compound carries a warning signal word . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propiedades

IUPAC Name |

(2S,3R)-2-methyl-5-oxooxolane-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O6/c1-7(6(11)12)3(5(9)10)2-4(8)13-7/h3H,2H2,1H3,(H,9,10)(H,11,12)/t3-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPDZVMMOHPSQQ-NOWQDGDBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC(=O)O1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H](CC(=O)O1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401163227 | |

| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl-, 1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905719-15-5 | |

| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl-, 1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905719-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | threo-Pentaric acid, 3-carboxy-2,3-dideoxy-4-C-methyl-, 1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401163227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Methoxyphenyl)-5-(thiophen-3-YL)-1H-imidazol-1-YL]propanoic acid](/img/structure/B3165935.png)

![12,13-Dihydro-11H-10b,13a-diazabenzo[2,3]azuleno[7,8,1-lma]fluoren-12-ol](/img/structure/B3165943.png)

![[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B3165955.png)